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Compound of Interest |

1-Boc-4-(4-
Compound Name: methoxycarbonylphenyl)piperazin

e

Cat. No.: B128980

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and synthetic data
currently available for 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in
pharmaceutical research and development. Due to the limited availability of public experimental
spectral data for this specific molecule, this guide presents a combination of data from
commercial suppliers, predicted values from reputable databases, and experimental data for
closely related analogs to provide a robust analytical profile.

Chemical Identity and Physical Properties
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Property Value Reference

tert-butyl 4-(4-
Chemical Name (methoxycarbonyl)phenyl)piper
azine-1-carboxylate

Methyl 4-(Boc-piperazin-1-yl)-

Synonym benzoate

CAS Number 158985-36-5 [1]
Molecular Formula C17H24N204 [1]
Molecular Weight 320.38 g/mol [1]
Melting Point 166-170 °C

Appearance Solid

Spectral Data

Direct experimental spectral data for 1-Boc-4-(4-methoxycarbonylphenyl)piperazine is not
widely available in the public domain. The following sections provide predicted data and
experimental data from a closely related analog to guide analytical characterization.

Mass Spectrometry (MS)

While experimental mass spectra are not publicly available, predicted mass-to-charge ratios
(m/z) for various adducts of the parent molecule are provided below. This data is valuable for
the initial identification of the compound in mass spectrometry analyses.
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Adduct Predicted m/z
[M+H]* 321.18088
[M+Na]* 343.16282
[M-H]~ 319.16632
[M+NHa]* 338.20742
[M+K]* 359.13676
[M+H-H20]* 303.17086
[M+HCOO]- 365.17180
[M]* 320.17305
[M]- 320.17415

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 13C NMR spectra for the target compound are not publicly available.
However, the *H NMR data for the structurally similar compound, 1-(tert-butoxycarbonyl)-4-(4-
hydroxyphenyl)piperazine, provides valuable insight into the expected chemical shifts for the
piperazine and Boc moieties.[2]

H NMR Data for 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine (CDClIz):[2]

Chemical Shift () o . Assighment
Multiplicity Integration .

ppm (Tentative)

1.48 s OH -C(CHs)s (Boc)

2.99 m 4H 2 x piperazinyl CH2

3.58 m 4H 2 x piperazinyl CHz

5.18 brs 1H ArOH

6.77 m 2H ArH

6.85 m 2H ArH
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Expected *H NMR Resonances for 1-Boc-4-(4-methoxycarbonylphenyl)piperazine:
Based on the analog data, the following resonances can be anticipated:

e ~1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

e ~3.0-3.7 ppm (multiplets, 8H): Protons of the four methylene groups of the piperazine ring.
e ~3.8-3.9 ppm (singlet, 3H): Protons of the methyl ester group.

e ~6.8-8.0 ppm (doublets, 4H): Aromatic protons of the para-substituted phenyl ring.

13C NMR Spectroscopy:

Predicted 3C NMR data is not available. Based on the structure, one would expect to see
distinct signals for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of
the Boc group, the carbons of the piperazine ring, and the aromatic carbons.

Infrared (IR) Spectroscopy

Experimental FT-IR data for the target compound is not publicly available. Key characteristic
absorption bands can be predicted based on its functional groups:

e ~2975 cm~1: C-H stretching of the Boc group.

e ~1720-1700 cm~1: C=0 stretching of the methyl ester.

e ~1690 cm~1; C=0 stretching of the carbamate (Boc group).
e ~1600, 1510 cm~*: C=C stretching of the aromatic ring.

e ~1240, 1160 cm~1: C-O stretching of the ester and carbamate groups.

Synthesis Protocol

A detailed experimental protocol for the synthesis of 1-Boc-4-(4-
methoxycarbonylphenyl)piperazine is not explicitly published. However, a reliable synthetic
route can be derived from standard procedures for the N-Boc protection of substituted
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piperazines. The following protocol is based on the synthesis of a similar compound, 1-(tert-
butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine.[2]

Reaction Scheme:

Methyl 4-(piperazin-1-yl)benzoate
Stir at room temperature S . Trituration with . -
SR Filtration and Evaporation diethyl ether 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
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i
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@
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Figure 1: Proposed synthetic workflow for 1-Boc-4-(4-methoxycarbonylphenyl)piperazine.

Materials:

Methyl 4-(piperazin-1-yl)benzoate

Di-tert-butyl dicarbonate ((Boc)20)

Dichloromethane (DCM), anhydrous

Diethyl ether
Procedure:

o To a suspension of methyl 4-(piperazin-1-yl)benzoate (1.0 equivalent) in anhydrous
dichloromethane, add di-tert-butyl dicarbonate (1.05-1.1 equivalents).

 Stir the reaction mixture at room temperature overnight.

e Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture if any solids are present.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Triturate the crude residue with diethyl ether to induce precipitation of the pure product.

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to
yield 1-Boc-4-(4-methoxycarbonylphenyl)piperazine as a solid.

Experimental Methodologies

The following are general experimental protocols for obtaining the spectral data discussed in
this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

e Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

e 1H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise
ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard.

e 13C NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary
compared to *H NMR.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Sample Preparation: The spectrum of the solid sample can be obtained using an Attenuated
Total Reflectance (ATR) accessory or by preparing a KBr pellet.

o Data Acquisition: Collect the spectrum over the range of 4000-400 cm~1.

Mass Spectrometry (MS)
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e Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI).

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol, acetonitrile) and introduce it into the mass spectrometer, typically via direct
infusion or coupled with a liquid chromatography (LC) system.

o Data Acquisition: Acquire spectra in both positive and negative ion modes to observe
different adducts.

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing a synthesized chemical
compound like 1-Boc-4-(4-methoxycarbonylphenyl)piperazine.
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Figure 2: Logical workflow for the characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectral and Synthetic Profile of 1-
Boc-4-(4-methoxycarbonylphenyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b128980#1-boc-4-4-methoxycarbonylphenyl-
piperazine-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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